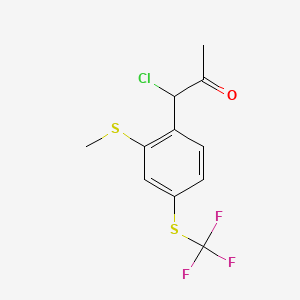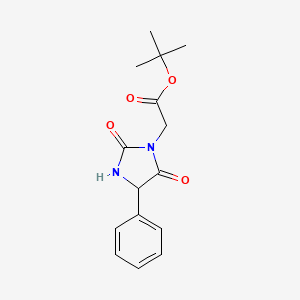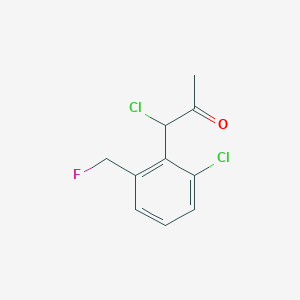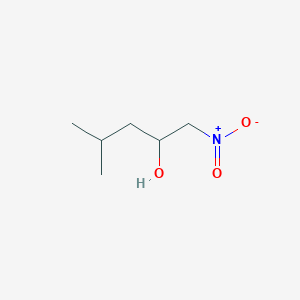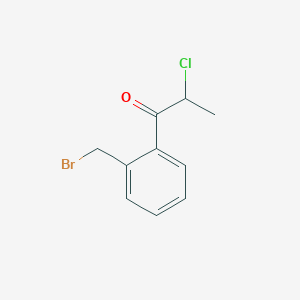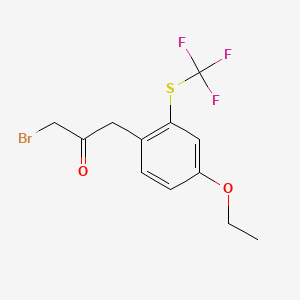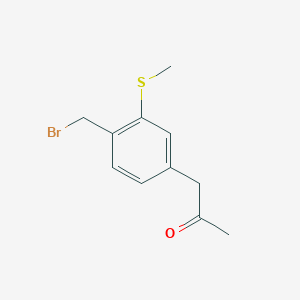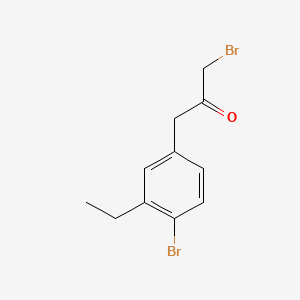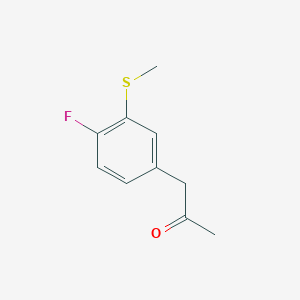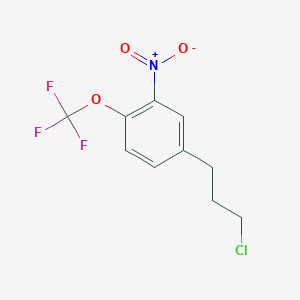
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a nitro group, and a trifluoromethoxy group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the reaction of 3-chloropropylbenzene with trifluoromethoxy nitrobenzene under specific conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or toluene, and catalysts such as N,N-dimethylformamide (DMF) and thionyl chloride (SOCl2). The reaction mixture is usually heated to around 45°C for several hours to ensure complete conversion .
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the trifluoromethoxy group can be oxidized to form different functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity to various receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-3-nitro-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
3-Chloropropylbenzene: Lacks the nitro and trifluoromethoxy groups, making it less reactive in certain chemical reactions.
4-Nitro-3-(trifluoromethoxy)benzene:
1-(3-Chloropropyl)-4-nitrobenzene: Lacks the trifluoromethoxy group, which influences its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H9ClF3NO3 |
|---|---|
Peso molecular |
283.63 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-2-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2 |
Clave InChI |
QVFCOPSDJRMLCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCCl)[N+](=O)[O-])OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)
